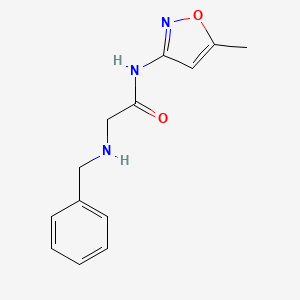

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, or 2-BMOA, is a synthetic compound developed in the early 2000s for use in scientific research and lab experiments. It is a benzamidine derivative, which is an important class of organic compounds that are used in many different fields such as medicine, biochemistry, and pharmacology. 2-BMOA has a wide range of applications and can be used in a variety of different experiments and research studies.

Scientific Research Applications

1. Neuropharmacology and Cognitive Disorders

GSK189254, a compound structurally similar to 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, exhibits potent functional antagonism at human H3 receptors. This property is utilized in Alzheimer's disease research, potentially indicating a therapeutic role for the compound in dementia and cognitive disorders. GSK189254 demonstrates the ability to bind to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models, suggesting its use in symptomatic treatment of dementia (Medhurst et al., 2007).

2. Anticonvulsant Properties

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to this compound, have been evaluated for their anticonvulsant activities. These compounds, including the alpha-oxazol-2-yl alpha-acetamido-N-benzylacetamides, have demonstrated significant protection against maximal electroshock-induced seizures in mice. Their ED50 and PI values are comparable to those reported for phenytoin, indicating their potential as novel anticonvulsant agents (Kohn et al., 1993).

3. Potential in Neuroinflammation Imaging

2-[5-(4-[18F]fluoroethoxy-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-methyl-N-phenylacetamide] ([18F]FEBMP), a derivative related to this compound, is being evaluated for positron emission tomography (PET) imaging of translocator protein (TSPO), which is involved in neuroinflammation. The compound demonstrates high uptake in peripheral organs and the brain, indicating its potential as a tool for visualizing neuroinflammation in various neurodegenerative diseases (Tiwari et al., 2015).

4. Neuroprotective Effects

Benzimidazole-containing acetamide derivatives, structurally related to this compound, have shown neuroprotective effects against oxidative stress-induced neuroinflammation, a prominent feature of neurodegenerative disorders. These derivatives attenuate neuroinflammation and oxidative stress in ethanol-induced neurodegeneration, suggesting their potential as therapeutic agents in the treatment of neurodegenerative diseases (Imran et al., 2020).

properties

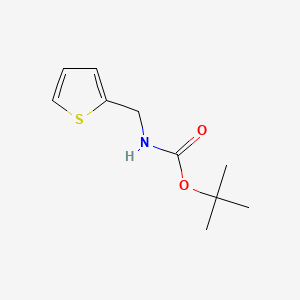

IUPAC Name |

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMNSSQOXRXYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)

![[4-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B2476215.png)

![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2476217.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2476220.png)

![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)

![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2476228.png)